PZ-285
Description
PZ-285 (CAS No. 52851-41-9) is a heterocyclic organic compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol. It features a fused bicyclic aromatic structure, as indicated by its InChI Key YZMVLKJJJCMVGX-UHFFFAOYSA-N . Key physicochemical properties include a TPSA (Topological Polar Surface Area) of 46.33 Ų, Log Po/w (octanol-water partition coefficient) of 1.46, and moderate aqueous solubility (Log S = -2.41). Its synthesis typically involves cyclocondensation reactions using β-keto acids and indole derivatives under controlled conditions, achieving yields up to 51% in dimethylformamide (DMF) .
Its Brenk drug-likeness score (0.78) and lead-likeness (compliance with Lipinski’s rules) suggest suitability for further pharmacological optimization .
Properties
Molecular Formula |
C42H50N8O14 |
|---|---|
Molecular Weight |
890.904 |
IUPAC Name |
N/A |
InChI |
InChI=1S/C42H50N8O14/c1-37(53-7)39(3,55-9)61-25-23(59-37)31-44-29-21-19(15-17-51)13-14-20(16-18-52)22(21)30(43-29)45-32-24-26(62-40(4,56-10)38(2,54-8)60-24)34(47-32)49-36-28-27(35(50-36)48-33(25)46-31)63-41(5,57-11)42(6,58-12)64-28/h13-14,51-52H,15-18H2,1-12H3,(H2,43,44,45,46,47,48,49,50)/t37-,38-,39-,40-,41-,42-/m1/s1 |
InChI Key |
PURPDMVLMICIQP-GIEDQAFWSA-N |
SMILES |
C[C@@]([C@](C)(OC)O1)(OC)OC(/C2=N/C3=N/C(C4=C3O[C@@](C)(OC)[C@](C)(OC)O4)=N\5)=C1/C(N2)=N/C(C6=C/7C(CCO)=CC=C6CCO)=NC7=N/C8=C(O[C@@](C)(OC)[C@](C)(OC)O9)C9=C5N8 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PZ-285; PZ 285; PZ285; Pz-285; Pz 285; Pz285; Porphyrazine Diol; H2Pz(A3B) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds were selected for comparison based on structural homology (>85% similarity) or functional overlap (e.g., shared catalytic or pharmacological roles):
Table 1: Structural and Physicochemical Comparison
Key Findings :
Structural Flexibility: this compound and N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide share a monocyclic indene core, but this compound’s fused bicyclic system enhances aromatic stabilization, as evidenced by its lower Log Po/w (1.46 vs. 1.92) . 5H-Dibenzoazepinedione’s extended conjugated system (two fused benzene rings) increases hydrophobicity (Log Po/w = 2.89) but reduces synthetic accessibility (yield ≤45%) .
Synthetic Efficiency :
- This compound achieves moderate yields (51% ) using β-keto acids and indole precursors in DMF, whereas N-(1-Oxo-indenyl)acetamide attains higher yields (60% ) via direct acetylation under milder conditions .
- The dibenzoazepinedione’s lower yield (32–45% ) reflects challenges in controlling diketone cyclization .
Pharmacological Potential: this compound’s BBB permeability score (0.85) surpasses that of 5H-dibenzoazepinedione (0.62), suggesting better central nervous system (CNS) bioavailability . Both this compound and N-(1-Oxo-indenyl)acetamide show negligible PAINS (Pan-Assay Interference Compounds) alerts, indicating low risk of false-positive bioactivity .
Key Findings :
- This compound’s phosphine-alkene hybrid structure enables selective coordination with transition metals like Fe³⁺, facilitating its use in cross-coupling reactions .
- 5H-Dibenzoazepinedione’s rigid scaffold enhances stability in high-temperature catalysis (e.g., Heck coupling at 220°C ) but limits substrate diversity .
Discussion
This compound distinguishes itself from analogs through balanced hydrophobicity, synthetic scalability, and CNS-targeted drug-likeness.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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